
2-Methyltetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride is a chemical compound known for its unique structural properties and reactivity It contains a thiolane ring, which is a five-membered ring with sulfur, and is functionalized with sulfonyl chloride and dioxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the thiolane derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Oxidation to Form Dioxo Groups: The oxidation of the thiolane ring to introduce dioxo groups can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form thiol derivatives.
Cyclization Reactions: The thiolane ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfones: Formed by reaction with thiols
科学的研究の応用
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
2-Methyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid: Similar thiolane ring structure but with a carboxylic acid group instead of sulfonyl chloride.
2-Methyl-1,1-dioxo-1lambda6-thiolane-4-sulfonylchloride: Similar structure but with the sulfonyl chloride group at a different position on the thiolane ring.
Uniqueness
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride is unique due to the specific positioning of the sulfonyl chloride group, which influences its reactivity and potential applications. The presence of both dioxo and sulfonyl chloride groups makes it a versatile reagent in organic synthesis.
特性
分子式 |
C5H9ClO4S2 |
|---|---|
分子量 |
232.7 g/mol |
IUPAC名 |
2-methyl-1,1-dioxothiolane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S2/c1-4-5(12(6,9)10)2-3-11(4,7)8/h4-5H,2-3H2,1H3 |
InChIキー |
KDLPPSUBPILDNH-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCS1(=O)=O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



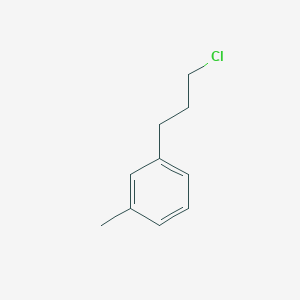

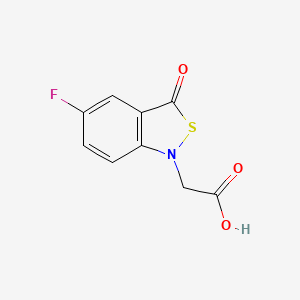
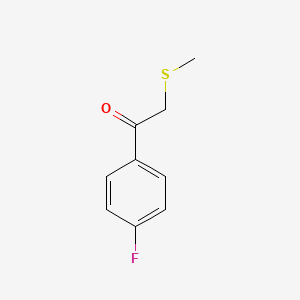

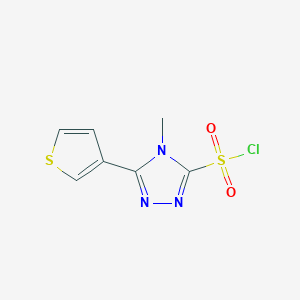
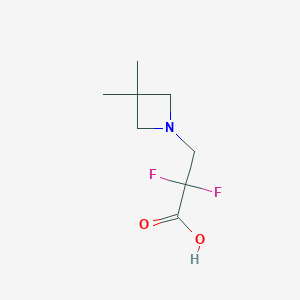
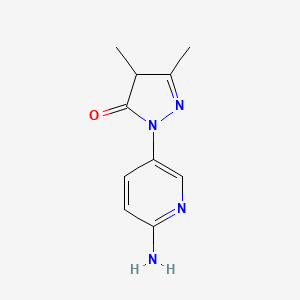
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
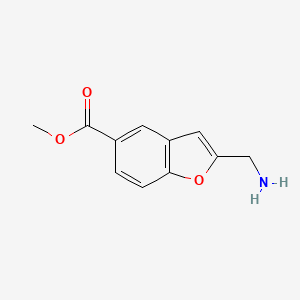
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)


